molecular formula C15H27N7 B11054331 1,1'-(6-Hydrazinyl-1,3,5-triazine-2,4-diyl)diazepane

1,1'-(6-Hydrazinyl-1,3,5-triazine-2,4-diyl)diazepane

Cat. No.: B11054331
M. Wt: 305.42 g/mol
InChI Key: NSMYYDMXAOTEGJ-UHFFFAOYSA-N
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Description

1,1’-(6-Hydrazinyl-1,3,5-triazine-2,4-diyl)diazepane is a complex organic compound featuring a unique structure that combines a triazine ring with a diazepane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(6-Hydrazinyl-1,3,5-triazine-2,4-diyl)diazepane typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors, such as cyanuric chloride, under controlled conditions.

    Introduction of the Hydrazinyl Group: Hydrazine or its derivatives are reacted with the triazine ring to introduce the hydrazinyl group at the 6-position.

    Attachment of the Diazepane Moiety: The final step involves the coupling of the diazepane ring to the triazine core, often through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Catalysts and specific reagents are often employed to enhance reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1,1’-(6-Hydrazinyl-1,3,5-triazine-2,4-diyl)diazepane undergoes various chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: Reduction reactions can convert the triazine ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl or diazepane groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azo compounds, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

1,1’-(6-Hydrazinyl-1,3,5-triazine-2,4-diyl)diazepane has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its antimicrobial, anticancer, and antiviral properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1,1’-(6-Hydrazinyl-1,3,5-triazine-2,4-diyl)diazepane exerts its effects involves interactions with specific molecular targets. The hydrazinyl group can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The triazine ring’s electron-deficient nature allows it to participate in electrophilic aromatic substitution reactions, while the diazepane moiety provides structural flexibility and enhances binding affinity to biological targets.

Comparison with Similar Compounds

    1,3,5-Triazine Derivatives: Compounds like melamine and cyanuric acid share the triazine core but differ in their functional groups and applications.

    Diazepane Derivatives: Compounds such as diazepam contain the diazepane ring but lack the triazine component.

Uniqueness: 1,1’-(6-Hydrazinyl-1,3,5-triazine-2,4-diyl)diazepane is unique due to its combination of a triazine ring and a diazepane moiety, providing a distinct set of chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and applications compared to its individual components.

Properties

Molecular Formula

C15H27N7

Molecular Weight

305.42 g/mol

IUPAC Name

[4,6-bis(azepan-1-yl)-1,3,5-triazin-2-yl]hydrazine

InChI

InChI=1S/C15H27N7/c16-20-13-17-14(21-9-5-1-2-6-10-21)19-15(18-13)22-11-7-3-4-8-12-22/h1-12,16H2,(H,17,18,19,20)

InChI Key

NSMYYDMXAOTEGJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC(=NC(=N2)NN)N3CCCCCC3

Origin of Product

United States

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